molecular formula C8H12ClN3O B1428106 4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole CAS No. 1251374-55-6

4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole

Cat. No. B1428106
M. Wt: 201.65 g/mol
InChI Key: MIIFLLDJVGISIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the exact arrangement of atoms in the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis of Energetic Materials

The study by Wang, Gao, Ye, and Shreeve (2007) discusses the preparation of triazolyl-functionalized monocationic and diquaternary energetic salts through reactions involving chloromethyl-triazole compounds. These salts exhibit good thermal stability and relatively high density, making them potential candidates for energetic material applications. The process involves metathetical reactions with silver salts and protonation, showcasing the versatility of triazole derivatives in synthesizing high-energy density materials (Wang et al., 2007).

Bioactivity and Fungicidal Properties

Another application is found in the synthesis and evaluation of bioactivity, where triazole derivatives demonstrate significant fungicidal activity and some plant growth promotion. The work by Shi-kai (2003) outlines the synthesis of a compound through a series of reactions involving chloromethyl-triazole, showcasing its strong fungicidal properties. This highlights the potential of such compounds in agricultural applications to protect crops against fungal infections and possibly enhance growth (Shi-kai, 2003).

Material Science and Chemical Synthesis

In the field of material science, triazole derivatives are explored for their potential in creating new materials with unique properties. For instance, the synthesis of novel proton-conducting monomers for potential use in fuel cell technologies was reported by Su-jing (2013), demonstrating the chemical versatility and applicability of triazole-based compounds in developing new materials with specific functional properties (Su-jing, 2013).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This would involve speculating on potential future uses for the compound, based on its properties and behavior.


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properties

IUPAC Name

4-(chloromethyl)-1-(oxolan-3-ylmethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c9-3-8-5-12(11-10-8)4-7-1-2-13-6-7/h5,7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIFLLDJVGISIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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